3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine
Overview
Description
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H7BrF3N It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a trifluoromethylphenyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine is the respiratory system . The compound interacts with the respiratory system, causing changes that can lead to various effects.
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction results in the formation of new carbon-carbon bonds, which can have significant downstream effects on various biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the respiratory system . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains to avoid environmental contamination . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-iodopyridine with in situ generated (trifluoromethyl)copper. The iodide displacement reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group directly attached to the pyridine ring.
2-Bromo-5-(trifluoromethyl)pyridine: Another related compound with the bromine and trifluoromethyl groups in different positions on the pyridine ring.
Uniqueness
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethylphenyl group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSCTXKJONHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652069 | |
Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675589-94-3 | |
Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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